2-Fluoro-4-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXCBKITDLPTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731468 | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314241-04-8 | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a carboxylic acid group, and a methyl ester, impart unique electronic and steric properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.

This technical guide provides a comprehensive overview of the key physical properties of this compound. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating.

Core Physical and Chemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

Chemical Structure and Identifiers

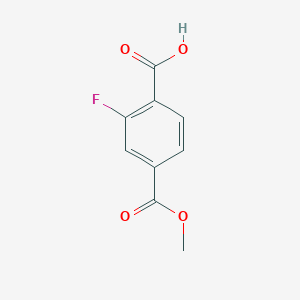

The molecular structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Figure 1: Chemical Structure of this compound.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO₄ | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| CAS Number | 314241-04-8 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 154-155 °C | [1] |

| Boiling Point | 335.5 ± 32.0 °C (Predicted) | [4] |

| pKa | 2.84 ± 0.10 (Predicted) | [4] |

| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane. | [3] |

| InChI Key | XRXCBKITDLPTEF-UHFFFAOYSA-N | [3] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the determination of key physical properties of this compound. The emphasis is on the rationale behind the experimental design to ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5]

Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Instrumentation and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

-

This compound sample

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Invert the capillary tube and gently tap it on a hard surface to ensure the sample is tightly packed at the bottom of the sealed end.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting point. This provides a target range for a more accurate measurement.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C/min. A slow heating rate is crucial for an accurate determination, allowing for thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Data Validation:

-

Repeat the measurement with a fresh sample at least two more times to ensure reproducibility. Consistent results validate the accuracy of the determination.

-

References

"2-Fluoro-4-(methoxycarbonyl)benzoic acid" chemical structure and IUPAC name

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and spectroscopic data. A validated, step-by-step synthesis protocol is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the compound's reactivity and highlights its significant applications, particularly as a foundational building block in the development of novel therapeutics such as retinoid-X-receptor (RXR) modulators. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecule.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a carboxylic acid group, and a methyl ester group on a benzene ring, imparts a unique combination of reactivity and functionality. The presence of the electron-withdrawing fluorine atom and carbonyl groups significantly influences the electronic properties of the aromatic ring, making it a valuable synthon for constructing more complex molecular architectures. Its primary importance lies in its role as a precursor in multi-step syntheses, where the distinct functional groups can be selectively modified. Notably, it has been instrumental in the synthesis of novel diazepinylbenzoic acid derivatives investigated as antagonists for the retinoid-X-receptor, a target of significant interest for treating metabolic diseases and cancer.[1][2]

Nomenclature and Chemical Structure

A precise understanding of the compound's identity is critical for unambiguous scientific communication.

-

IUPAC Name : this compound

-

CAS Number : 314241-04-8[3]

Chemical Structure

The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C2 position and a methoxycarbonyl group (-COOCH₃) at the C4 position.

Figure 1: 2D Chemical Structure

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[1][2] The benzene ring and the methoxycarbonyl group are nearly coplanar, with a minimal dihedral angle of approximately 1.5° between them.[1][2][5] However, the carboxylic acid group is twisted out of the plane of the benzene ring by about 20.2°.[1][2][5] This non-coplanarity is a common feature in ortho-substituted benzoic acids due to steric hindrance. In the solid state, the molecules form classic carboxylate inversion dimers through intermolecular O—H⋯O hydrogen bonds.[1][2][5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of the compound.

Physical Properties

| Property | Value | Source |

| Appearance | White solid / crystals | [1] |

| Melting Point | 154–155 °C | [1] |

| Molecular Formula | C₉H₇FO₄ | [1][3][4] |

| Molecular Weight | 198.15 g/mol | [1][4] |

| Solubility | Soluble in ethyl acetate, CDCl₃ | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and purity of the compound. The data below is derived from published characterizations.[1]

| Technique | Data Interpretation |

| ¹H NMR | (400 MHz, CDCl₃) δ 10.5 (br s, 1H, -COOH), 8.10 (t, J = 7.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.82 (d, J = 11.0 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃). |

| ¹³C NMR | (100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8. The multiple peaks for some carbons are due to C-F coupling. |

| LC-MS | (APCI, M+) calculated for C₉H₇O₄F: 198.0328; found: 198.0331. |

Synthesis and Purification

The synthesis of this compound is reliably achieved through the oxidation of the corresponding benzaldehyde derivative. The following protocol is adapted from established literature methods.[1][2]

Experimental Protocol: Oxidation of 3-Fluoro-4-formyl methyl benzoate

Causality : This protocol employs a Pinnick-type oxidation, which is highly effective for converting aldehydes to carboxylic acids without over-oxidation. Sodium chlorite (NaClO₂) is the oxidant, and sulfamic acid is used as a chlorine scavenger to prevent side reactions.

Materials :

-

3-Fluoro-4-formyl methyl benzoate

-

Sulfamic acid (NH₂SO₃H)

-

Sodium chlorite (NaClO₂, 80%)

-

Water (H₂O)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure :

-

Reaction Setup : In a suitable flask, combine 3-fluoro-4-formylmethylbenzoate (1.0 eq), sulfamic acid (1.1 eq), water, and acetonitrile.

-

Addition of Oxidant : While stirring at room temperature, slowly add a solution of 80% sodium chlorite (1.07 eq) in water. The slow addition is crucial to control the exothermic reaction and ensure selectivity.

-

Reaction Monitoring : Stir the mixture for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching : Pour the reaction mixture into a saturated aqueous solution of Na₂SO₃. This step quenches any unreacted NaClO₂ and other reactive chlorine species.

-

Acidification and Extraction : Acidify the solution by adding 1 N HCl. Extract the aqueous layer three times with ethyl acetate. The acidification ensures the product is in its protonated, organic-soluble carboxylic acid form.

-

Washing and Drying : Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal : Remove the solvent in vacuo using a rotary evaporator to yield the crude product as a white solid.

-

Purification : The crude product can be purified by crystallization from hot ethyl acetate to yield pure this compound as white crystals.[1]

Synthesis Workflow Diagram

Caption: Oxidation workflow for the synthesis of the title compound.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a highly valuable building block in medicinal chemistry.

Precursor for Retinoid-X-Receptor (RXR) Antagonists

The most prominent application of this compound is as a key intermediate in the synthesis of diazepinylbenzoic acid derivatives.[1][2][4] These complex molecules have been investigated as potent and selective antagonists of the retinoid-X-receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression related to metabolism, cell differentiation, and proliferation. Antagonists of RXR are being explored as potential therapeutics for metabolic disorders like obesity and diabetes, as well as for various cancers.[1][2] The carboxylic acid and ester functionalities of the title compound serve as handles for further chemical elaboration to build the final diazepine structure.

Role as a Chemical Building Block

The molecule's reactivity allows for selective transformations:

-

The carboxylic acid can be converted into amides, esters, or acid chlorides.

-

The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or reduced.

-

The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under specific conditions.

This versatility allows chemists to incorporate the 2-fluoro-4-carboxyphenyl moiety into a wide range of larger, more complex target molecules.

Application Workflow Diagram

References

"2-Fluoro-4-(methoxycarbonyl)benzoic acid" CAS number and molecular weight

This guide provides a comprehensive overview of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in contemporary organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and practical insights.

Introduction

This compound, with the CAS Number 314241-04-8, is a substituted benzoic acid derivative that has garnered significant interest in the scientific community.[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a fluorine atom on the benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting molecules, a feature astutely exploited in modern drug design.

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-tested synthesis protocol, and explore its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 314241-04-8 | [1] |

| Molecular Formula | C₉H₇FO₄ | [2] |

| Molecular Weight | 198.15 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 154–155 °C | [4] |

| Boiling Point | 335.5 ± 32.0 °C at 760 mmHg | [4] |

| Purity | ≥98% | [4] |

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The following protocol is a robust and well-documented method for its preparation.[1]

Experimental Protocol

This synthesis involves the oxidation of 3-fluoro-4-formylmethylbenzoate to the corresponding carboxylic acid.

Materials:

-

3-fluoro-4-formylmethylbenzoate

-

Sulfamic acid

-

Sodium chlorite (80%)

-

Water

-

Acetonitrile (ACN)

-

Saturated aqueous solution of Na₂SO₃

-

1 N HCl

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), slowly add a solution of 80% NaClO₂ (4.92 g, 53.8 mmol) in water (21 ml) at room temperature.[1]

-

Stir the reaction mixture for 1 hour.[1]

-

Quench the reaction by adding the solution to a saturated aqueous solution of Na₂SO₃ (75 ml) and 1 N HCl (150 ml).[1]

-

Extract the resulting solution with ethyl acetate (3 x 75 ml).[1]

-

Combine the organic extracts and wash with brine, then dry over sodium sulfate.[1]

-

Remove the solvents under reduced pressure to yield the crude product as a white solid.[1]

-

For further purification, the crude solid can be crystallized from hot ethyl acetate.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A notable application is in the development of novel Retinoid X Receptor (RXR) antagonists.[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes. Dysregulation of RXR signaling has been implicated in several diseases, including metabolic disorders and cancer.

The title compound has been utilized in the preparation of diazepinylbenzoic acid RXR antagonists.[1] These antagonists are being investigated as potential oral treatments for obesity and diabetes, as well as for their potential in cancer therapy.[1] The presence of the fluorine atom in the benzoic acid moiety can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the final compound, thereby fine-tuning its biological activity.

Role in the Synthesis of RXR Antagonists

Caption: Role of the title compound in synthesizing RXR antagonists.

References

A Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a seemingly unassuming difunctionalized benzoic acid derivative, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its strategic placement of a fluorine atom, a carboxylic acid, and a methyl ester group offers medicinal chemists a versatile scaffold for constructing molecules with tailored pharmacological profiles. The discovery and development of efficient synthetic routes to this compound are intrinsically linked to the quest for novel treatments for metabolic diseases and cancer, most notably through the modulation of Retinoid X Receptors (RXRs). This guide provides an in-depth exploration of the discovery and seminal synthesis of this important chemical entity.

The Genesis of a Molecule: Discovery in the Context of Retinoid X Receptor (RXR) Antagonism

The discovery of this compound is not marked by a singular, isolated event but rather by its integral role in the development of a class of drugs known as Retinoid X Receptor (RXR) antagonists. RXRs are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes, including metabolism and cell proliferation. As such, they have become attractive targets for drug discovery programs aimed at treating conditions like obesity, diabetes, and cancer.

The earliest significant mentions of this compound appear in the context of the synthesis of diazepinylbenzoic acid-based RXR antagonists. Research groups, such as those led by Sakaki and Ebisawa, were instrumental in designing and synthesizing potent and selective RXR modulators in the late 1990s and early 2000s. It was within this framework of structure-activity relationship (SAR) studies that this compound was identified as a critical building block for introducing desirable electronic and steric properties into the final drug candidates. The fluorine substituent, in particular, is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.

The First Published Synthesis: A Detailed Protocol

While earlier reports on related compounds exist, a comprehensive and accessible first synthesis of this compound was detailed in the context of its use in preparing novel diazepinylbenzoic acid RXR antagonists. A key publication by Wagner and Groy in 2010, which followed the methodology developed by Sakaki and his co-workers in 2007, provides a clear and reproducible experimental procedure.[1][2]

The synthesis is a two-step process starting from the commercially available 3-fluoro-4-formylbenzonitrile. The first step involves the esterification of the starting material, followed by an oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-fluoro-4-formylmethylbenzoate

This initial step is crucial for protecting the carboxylic acid functionality as a methyl ester before the subsequent oxidation. While the 2010 publication by Wagner and Groy references a 2009 paper by Wagner et al. for the synthesis of this starting material, a general procedure for esterification would involve reacting 3-fluoro-4-formylbenzoic acid with methanol in the presence of an acid catalyst.

Step 2: Oxidation to this compound

The second and final step is the selective oxidation of the aldehyde group to a carboxylic acid. The method reported by Wagner and Groy, following Sakaki et al., utilizes sodium chlorite as the oxidizing agent in the presence of a scavenger, sulfamic acid, to quench reactive chlorine species.[1][2]

Detailed Procedure:

-

To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), a solution of 80% sodium chlorite (4.92 g, 53.8 mmol) in water (21 ml) is slowly added at room temperature.[1]

-

The reaction mixture is stirred for 1 hour.

-

The reaction is then quenched by adding it to a saturated aqueous solution of sodium sulfite (75 ml) and 1 N hydrochloric acid (150 ml).

-

The product is extracted with ethyl acetate (3 x 75 ml).[1]

-

The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude solid can be purified by crystallization from hot ethyl acetate to give pure this compound as white crystals.[1]

Reaction Workflow

Caption: Synthetic pathway to this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-fluoro-4-formylmethylbenzoate | [1] |

| Reagents | 80% Sodium Chlorite, Sulfamic Acid | [1] |

| Solvent | Water, Acetonitrile | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 75% (crude) | [1] |

| Melting Point | 154–155 °C | [1] |

Characterization Data

The structure of the final compound was unequivocally confirmed by various analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).[1]

-

¹³C NMR (100.6 MHz, CDCl₃): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[1]

-

LC-APCI-MS (M+): Calculated for C₉H₇O₄F: 198.0328, Found: 198.0331.[1]

Alternative Synthesis Approaches

While the oxidation of the corresponding aldehyde is a well-documented and efficient method, other synthetic strategies for accessing fluorinated benzoic acids exist in the chemical literature. These can include:

-

Grignard Reaction: Carboxylation of a Grignard reagent derived from a suitable fluorinated aromatic bromide.

-

Directed Ortho-metalation: Lithiation of a fluorinated aromatic compound directed by a suitable functional group, followed by quenching with carbon dioxide.

-

Oxidation of a Methyl Group: Direct oxidation of a methyl group on a fluorinated toluene derivative.

The choice of a particular synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Conclusion: An Enduring Legacy in Drug Discovery

The story of this compound is a testament to the synergistic relationship between synthetic chemistry and drug discovery. Its emergence as a key building block for potent RXR antagonists highlights the importance of developing efficient and scalable syntheses for novel chemical entities. The detailed protocol, refined over several iterations of research, provides a reliable pathway for accessing this valuable compound, enabling further exploration of its potential in the development of new therapeutics. The journey from its initial conception as a structural component to its well-characterized synthesis underscores the critical role of fundamental chemical research in advancing modern medicine.

References

A Senior Application Scientist's Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Versatile Building Block in Modern Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorinated building blocks are indispensable tools, and among them, 2-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

This compound, systematically named this compound, is a disubstituted benzoic acid derivative. Its structure is characterized by a carboxylic acid group and a methyl ester group in a para relationship, with a fluorine atom positioned ortho to the carboxylic acid. This specific arrangement of functional groups imparts a unique reactivity profile, making it a powerful precursor for a range of complex molecules, notably in the development of novel therapeutics.[3][4] It has been instrumental in the synthesis of retinoid-X-receptor (RXR) antagonists, which are under investigation as potential treatments for obesity, diabetes, and various cancers.[3][4]

Physicochemical & Structural Characteristics

A thorough understanding of a building block's physical and structural properties is fundamental to its effective application in synthesis.

Core Properties

The compound is typically a white solid, soluble in common organic solvents like ethanol and dichloromethane, but poorly soluble in water at room temperature.[5] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 394-42-3 | PubChem[6] |

| Molecular Formula | C₉H₇FO₄ | NIH PMC[3] |

| Molecular Weight | 198.15 g/mol | NIH PMC[3] |

| Melting Point | 154–155 °C | NIH PMC[3] |

| Appearance | White crystalline solid | ChemBK[5] |

Crystallographic Insights

X-ray diffraction studies provide a high-resolution view of the molecule's three-dimensional structure, which dictates its intermolecular interactions and reactivity.[3][4][7][8]

-

Planarity: The benzene ring and the methoxycarbonyl group are nearly coplanar, with a minimal dihedral angle of approximately 1.5°.[3][4][8] This planarity facilitates electronic communication between the ester and the aromatic system.

-

Carboxylic Acid Orientation: In contrast, the carboxylic acid group is significantly twisted out of the plane of the benzene ring, exhibiting a dihedral angle of about 20.2°.[3][4][8] This non-coplanar orientation can influence its acidity and accessibility for reactions.

-

Intermolecular Interactions: In the solid state, the molecules form classic carboxylate inversion dimers through strong O—H⋯O hydrogen bonds.[3][4][8] The crystal packing is further stabilized by C—H⋯F and C—H⋯O interactions, creating a robust, layered structure.[3][4][8]

The logical flow from molecular properties to synthetic application is visualized below.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of Fluorine in 2-Fluoro-4-(methoxycarbonyl)benzoic acid: A Guide to Physicochemical and Pharmacokinetic Modulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the properties of drug candidates. This guide provides an in-depth analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in pharmaceutical synthesis. We will dissect the multifaceted role of the ortho-positioned fluorine atom, exploring its profound influence on the molecule's electronic signature, physicochemical characteristics, and metabolic fate. By synthesizing theoretical principles with practical experimental insights, this document serves as a technical resource for researchers aiming to leverage the unique properties of fluorine to accelerate drug discovery and development. We will examine how fluorine's high electronegativity and small size modulate acidity, lipophilicity, and metabolic stability, ultimately enhancing the therapeutic potential of molecules derived from this versatile intermediate.

Introduction: The Unique Status of Fluorine in Drug Design

Fluorine has emerged as an indispensable element in drug discovery, with over 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1] Its unique combination of properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allows for subtle yet impactful modifications to a molecule's profile.[2][3] These alterations can enhance pharmacokinetic properties like metabolic stability and membrane permeation, modulate physicochemical parameters such as acidity (pKa) and lipophilicity (logP), and improve binding affinity to biological targets.[4][5]

This compound (CAS: 1261982-29-9) is a prime example of a fluorinated building block whose utility is defined by the strategic placement of its fluorine atom. It has been employed in the synthesis of novel retinoid-X-receptor (RXR) antagonists and agonists, which are potential treatments for obesity, diabetes, and various cancers.[6][7] Understanding the precise contributions of the fluorine atom is critical for rationally designing next-generation therapeutics.

The Electronic Signature: How Fluorine Governs Acidity and Reactivity

The fluorine atom at the C2 (ortho) position exerts a powerful influence on the electron distribution within the aromatic ring and its functional groups. This is a result of two opposing electronic effects: the inductive effect and the mesomeric (or resonance) effect.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[8] This effect is distance-dependent and is most pronounced on the adjacent carboxylic acid group.[9]

-

Mesomeric Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system, a resonance effect that increases electron density, particularly at the ortho and para positions.[10]

For halogens, the inductive effect typically dominates over the mesomeric effect.[11] In the case of this compound, the potent -I effect of the ortho-fluorine atom significantly stabilizes the carboxylate anion formed upon deprotonation. This stabilization drives the dissociation equilibrium forward, resulting in a lower pKa and therefore, a stronger acid compared to its non-fluorinated counterpart.[12]

Diagram 1: Electronic Effects of Fluorine on the Benzoic Acid Ring

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Sourcing, Quality Control, and Safe Handling

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry, presents both opportunities and challenges for researchers. Its utility in the synthesis of novel therapeutics, including retinoid X receptor antagonists, underscores the importance of a reliable supply chain and rigorous quality assessment. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier evaluation, procurement strategies, and essential quality control protocols. Furthermore, it details best practices for safe handling and storage, ensuring the integrity of the material and the safety of laboratory personnel.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 35570-49-3) is a substituted benzoic acid derivative that has garnered significant interest in the field of drug discovery. Its unique structural features, including a fluorine atom and a methyl ester, make it a versatile intermediate for the synthesis of complex molecular architectures. Notably, it is a crucial reagent in the preparation of diazepinylbenzoic acid, a potent retinoid X receptor (RXR) antagonist. The modulation of RXRs has been investigated for its therapeutic potential in a range of diseases, including metabolic disorders and cancer.

The fluorine substituent can enhance the metabolic stability and binding affinity of a drug molecule, a strategy widely employed in modern medicinal chemistry. The carboxylic acid and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. Given its strategic importance, a thorough understanding of its commercial availability and the methods to ensure its quality are paramount for any research program that utilizes this compound.

Commercial Availability and Supplier Landscape

A diverse range of chemical suppliers offer this compound, catering to various scales of research and development. The commercial availability can be broadly categorized into laboratory-scale suppliers, who provide smaller quantities for initial studies, and bulk suppliers, who can accommodate the larger needs of process development and manufacturing.

Key Suppliers and Market Overview

Several well-established chemical suppliers list this compound in their catalogs. These include, but are not limited to:

-

Sigma-Aldrich (Merck): A major global supplier with extensive documentation and support.

-

Thermo Fisher Scientific (Alfa Aesar): Offers a range of purities and pack sizes.

-

VWR: A key distributor for a wide array of laboratory chemicals.

-

Manchester Organics: A specialized UK-based supplier with stated lead times of 4-6 weeks.

-

BLD Pharm: A supplier with a focus on building blocks for research and development.

-

Pharmaffiliates: A supplier specializing in pharmaceutical impurities and reference standards.

-

ChemicalBook: An online platform that aggregates listings from various manufacturers and suppliers.

Comparative Analysis of Commercial Offerings

When selecting a supplier, researchers should consider several factors beyond just the initial price. The following table provides a general comparison based on commonly available information. It is important to note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier Category | Typical Purity | Available Quantities | Estimated Price Range (USD/g) | Typical Lead Time |

| Major Global Distributors | >97% | 1g - 100g | $50 - $200 | 1-5 business days |

| Specialized Fine Chemical Suppliers | >98% | 1g - 1kg | $40 - $150 | 1-6 weeks |

| Online Chemical Marketplaces | Varies | Varies | Highly variable | Varies |

Note: Prices are estimates and can vary significantly based on purity, quantity, and current market conditions.

The Procurement Workflow: A Step-by-Step Guide

Acquiring this compound for research requires a systematic approach to ensure that the material meets the necessary specifications and arrives in a timely manner.

Caption: A flowchart illustrating the procurement process for this compound.

Quality Control: Ensuring the Integrity of Your Starting Material

The purity and identity of this compound are critical to the success of subsequent synthetic steps. A robust in-house quality control (QC) protocol is essential to verify the information provided on the supplier's Certificate of Analysis (CoA).

Recommended Analytical Techniques

A multi-technique approach is recommended for the comprehensive characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule. Expected signals would include a singlet for the methyl ester protons, and aromatic protons with splitting patterns consistent with the substitution pattern.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to assess purity and identify any potential impurities.

-

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

A Standard Operating Procedure for Quality Control

The following is a generalized workflow for the quality control of a newly received batch of this compound.

Caption: A workflow for the quality control of this compound.

Safe Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the quality of this compound and to ensure a safe laboratory environment.

Safety Precautions

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general safety precautions for this compound include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage Conditions

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of the compound and its container in accordance with local, regional, and national regulations. It is generally recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. A successful research program relies on the ability to source high-quality material and to verify its integrity upon receipt. By following a systematic procurement process, implementing a robust quality control workflow, and adhering to safe handling practices, researchers can confidently utilize this important reagent in their drug discovery efforts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical research and drug development. Notably, this compound serves as a critical building block for novel retinoid-X-receptor (RXR) antagonists, which are under investigation as potential treatments for obesity, diabetes, and various cancers.[1][2] This guide emphasizes a reliable and well-documented synthetic route, detailing the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical depth and practical insights for successful synthesis.

Introduction and Strategic Overview

This compound (C₉H₇FO₄) is a substituted aromatic carboxylic acid whose structural features—a fluorine atom, a carboxylic acid, and a methyl ester—make it a versatile synthon in medicinal chemistry.[3] The fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

While several synthetic pathways can be envisioned to construct this molecule, such as those involving Grignard reagents or Sandmeyer reactions, this guide focuses on a direct and efficient method: the selective oxidation of a commercially available precursor, 3-fluoro-4-formylmethylbenzoate.[4][5][6] This approach is favored for its high yield, operational simplicity, and use of readily available reagents.

The core of this synthesis is the Pinnick oxidation, which employs sodium chlorite (NaClO₂) as a mild oxidant to convert an aldehyde to a carboxylic acid in the presence of a chlorine scavenger. This method is highly effective and avoids the harsh conditions or heavy metal catalysts associated with other oxidation techniques.

The Synthetic Pathway: From Aldehyde to Carboxylic Acid

The chosen protocol follows the established method of oxidizing 3-fluoro-4-formylmethylbenzoate to the desired carboxylic acid.

Caption: Overall workflow for the synthesis of the target compound.

Causality of Experimental Choices

-

Oxidant: Sodium chlorite (NaClO₂) is the key oxidizing agent. It is selective for aldehydes and generally does not affect other functional groups present in the molecule, such as the ester or the fluoro-aromatic ring.

-

Scavenger: The reaction generates hypochlorite and ultimately chlorine dioxide as byproducts, which can lead to unwanted side reactions. Sulfamic acid is added as a scavenger to quench these reactive chlorine species, ensuring a clean conversion to the carboxylic acid.

-

Solvent System: A biphasic system of water and acetonitrile (ACN) is used.[1] This combination effectively dissolves both the organic starting material and the inorganic reagents (sodium chlorite, sulfamic acid), facilitating a smooth reaction.

-

Work-up: The work-up procedure is designed to remove unreacted reagents and byproducts. Sodium sulfite is used to quench any remaining oxidant, while acidification with HCl protonates the carboxylate salt to yield the final carboxylic acid product, which can then be extracted into an organic solvent.[1]

Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis.[1][2]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Fluoro-4-formylmethylbenzoate | 1175425-95-0 | C₉H₇FO₃ | 182.15 | Starting Material |

| Sodium Chlorite (NaClO₂) | 7758-19-2 | ClNaO₂ | 90.44 | Oxidizing Agent (80% pure) |

| Sulfamic Acid | 5329-14-6 | H₃NO₃S | 97.09 | Chlorine Scavenger |

| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | Organic Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Quenching Agent |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Acidification (1 N solution) |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine (sat. NaCl aq.) | 7647-14-5 | NaCl | 58.44 | Washing Solution |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction flask, combine 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol).

-

Solvent Addition: Add deionized water (21 mL) and acetonitrile (42 mL) to the flask. Stir the mixture at room temperature to achieve dissolution.

-

Oxidant Addition: Prepare a solution of 80% sodium chlorite (4.92 g, 53.8 mmol) in deionized water (21 mL). Add this solution slowly to the reaction flask over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C.

-

Reaction: Stir the resulting solution vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Pour the reaction solution into a beaker containing a saturated aqueous solution of sodium sulfite (75 mL) and 1 N HCl (150 mL).[1] Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[1]

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]

-

Solvent Removal: Filter off the drying agent and remove the solvents under reduced pressure (in vacuo) using a rotary evaporator. This will yield the crude product as a white solid.[1]

Purification

The crude solid can be purified by crystallization. A small sample can be dissolved in a minimal amount of hot ethyl acetate and allowed to cool slowly to room temperature, then in an ice bath, to yield pure white crystals of this compound.[1]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physical and Spectroscopic Data

| Property | Expected Value |

| Appearance | White solid[1] |

| Molecular Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 g/mol |

| Melting Point | 154–155 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.5 (br s, 1H, COOH), 8.10 (t, J = 7.8 Hz, 1H), 7.89 (dd, J = 8.2, 1.5 Hz, 1H), 7.82 (dd, J = 11.0, 1.5 Hz, 1H), 3.97 (s, 3H, OCH₃)[1] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 168.6, 165.0, 163.4 (d, J=262 Hz), 136.7, 132.8, 124.9, 121.3, 118.4 (d, J=24 Hz), 52.8[1] |

| LC-MS (APCI, M+) | Calculated for C₉H₇O₄F: 198.0328; Found: 198.0331[1] |

Mechanistic Insight: The Pinnick Oxidation

The reaction proceeds via the oxidation of the aldehyde by chlorous acid, which is formed in situ from the protonation of sodium chlorite.

Caption: Simplified mechanism of the Pinnick Oxidation.

Safety and Handling

-

Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acids and Solvents: Hydrochloric acid is corrosive. Ethyl acetate and acetonitrile are flammable. All manipulations should be performed in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol described provides a robust and high-yielding pathway to this compound. By leveraging a selective Pinnick oxidation, this method avoids complex purification steps and offers excellent reproducibility. The resulting high-purity product is ideally suited for subsequent use in medicinal chemistry programs and other advanced synthetic applications.

References

Synthesis of Novel Retinoid-X-Receptor (RXR) Antagonists: An Experimental Protocol Utilizing 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Introduction: The Therapeutic Potential of RXR Antagonism

The Retinoid X Receptor (RXR) is a pivotal nuclear receptor that governs a multitude of physiological processes through its role as a ligand-activated transcription factor.[1] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), thereby regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1] While RXR agonists like Bexarotene have found clinical application in the treatment of cutaneous T-cell lymphoma, the development of RXR antagonists is a burgeoning field with significant therapeutic promise.[2] RXR antagonists have the potential to treat a range of diseases, including metabolic disorders and certain cancers, by selectively modulating the activity of specific RXR heterodimers.[3][4] This document provides a detailed experimental protocol for the synthesis of a novel RXR antagonist based on a diazepinylbenzoic acid scaffold, a class of compounds known for their potent RXR antagonistic activity.[3][5] The synthesis commences with the readily available starting material, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Synthetic Strategy: A Convergent Approach to Diazepinylbenzoic Acid Analogs

The synthetic route outlined below is a convergent strategy, allowing for the efficient construction of the diazepinylbenzoic acid core. This approach involves the synthesis of two key fragments that are subsequently coupled to form the final product. The choice of this compound as a starting material is strategic, as the fluorine substituent can enhance the binding affinity and selectivity of the final compound for the RXR ligand-binding pocket.

Experimental Workflow Overview

The overall synthetic workflow can be visualized as a two-part process leading to the final RXR antagonist.

Figure 1: A high-level overview of the convergent synthetic strategy for the RXR antagonist.

Detailed Experimental Protocols

Materials and Reagents:

| Reagent | Supplier | Purity |

| This compound | Sigma-Aldrich | ≥98% |

| Phosphorus oxychloride (POCl3) | Acros Organics | ≥99% |

| Palladium(II) acetate (Pd(OAc)2) | Strem Chemicals | 98% |

| 1,3-Bis(diphenylphosphino)propane (DPPP) | TCI America | >98% |

| Cesium carbonate (Cs2CO3) | Alfa Aesar | 99.9% |

| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |

| Anhydrous Tetrahydrofuran (THF) | Acros Organics | 99.9% |

| Anhydrous Toluene | Fisher Scientific | 99.8% |

| All other solvents | HPLC grade |

Safety Precautions:

-

Phosphorus oxychloride (POCl3) is a highly corrosive and toxic liquid that reacts violently with water.[6][7][8][9] Handle this reagent exclusively in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[6][7][8][9]

-

Palladium catalysts are flammable solids and can be irritating to the skin and eyes.[10] Handle in a well-ventilated area and avoid generating dust.[10]

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid and should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

-

Always wear safety glasses, a lab coat, and appropriate gloves when performing these experiments.

Part 1: Synthesis of the Diazepine Core (Illustrative Example)

This protocol describes the synthesis of a generic diazepine core. The specific starting materials for this part will depend on the desired final structure of the antagonist. The following is an adaptation from a known procedure for a related structure.

Step 1: Synthesis of the Diamine Precursor

-

To a solution of the appropriate dinitro-aromatic compound (1.0 eq) in ethanol (10 mL/mmol) in a Parr hydrogenation bottle, add 10% Palladium on carbon (10 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used in the next step without further purification.

Step 2: Formation of the Diazepine Ring

-

Dissolve the crude diamine (1.0 eq) and a suitable dicarbonyl compound (1.1 eq) in toluene (15 mL/mmol).

-

Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to 110 °C and stir for 12 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part 2: Synthesis of the Activated Benzoic Acid Fragment

Step 3: Conversion of this compound to the Acid Chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an argon atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Part 3: Final Coupling and Saponification

Step 4: Palladium-Catalyzed Coupling of the Diazepine Core and the Benzoic Acid Fragment

This step is an adaptation of a Heck reaction or a similar cross-coupling reaction.

-

To a solution of the diazepine core (with a suitable leaving group, e.g., a bromide) (1.0 eq) and the activated benzoic acid fragment (from Step 3) (1.2 eq) in anhydrous toluene (10 mL/mmol), add cesium carbonate (Cs2CO3) (2.5 eq).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add palladium(II) acetate (Pd(OAc)2) (5 mol%) and 1,3-Bis(diphenylphosphino)propane (DPPP) (10 mol%).

-

Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere.

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled intermediate.

Step 5: Saponification to the Final RXR Antagonist

-

Dissolve the coupled intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL/mmol).

-

Add a 2 M aqueous solution of lithium hydroxide (LiOH) (5.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH ~3 with 1 N hydrochloric acid (HCl).

-

The resulting precipitate is the final RXR antagonist. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification:

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization:

The structure of the synthesized RXR antagonist should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the proton and carbon framework of the molecule. The presence of the fluorine atom can be confirmed by the characteristic splitting patterns in both the proton and carbon spectra.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches.

Illustrative Characterization Data for a Diazepinylbenzoic Acid Derivative:

While specific data will vary, here is an example of expected NMR signals for a similar structural class:

-

1H NMR (400 MHz, DMSO-d6): δ 12.5-13.5 (br s, 1H, COOH), 7.0-8.2 (m, aromatic protons), 2.5-4.0 (m, aliphatic protons on the diazepine ring).

-

13C NMR (100 MHz, DMSO-d6): δ 165-170 (COOH), 110-160 (aromatic carbons), 40-60 (aliphatic carbons).

Logical Flow for Compound Characterization

Figure 2: A logical workflow for the purification and characterization of the synthesized RXR antagonist.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel Retinoid-X-Receptor antagonist using this compound as a key starting material. The described convergent synthetic strategy, coupled with the outlined purification and characterization methods, offers a robust framework for researchers in medicinal chemistry and drug development to access this promising class of compounds. The insights into the rationale behind the experimental choices and the emphasis on safety are intended to empower scientists to confidently and successfully synthesize these valuable research tools.

References

- 1. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of RXR antagonists based on the diazepinylbenzoic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoid X Receptor-Antagonistic Diazepinylbenzoic Acids [jstage.jst.go.jp]

- 5. scispace.com [scispace.com]

- 6. lanxess.com [lanxess.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. my.airliquide.com [my.airliquide.com]

- 9. fishersci.com [fishersci.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

Application Notes & Protocols: A Guide to the Esterification of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid is a key substituted benzoic acid derivative utilized as a structural motif in medicinal chemistry and materials science. Its applications include the synthesis of novel retinoid-X-receptor antagonists for potential anti-diabetic treatments and agonists for cancer therapy.[1] The molecule possesses two distinct carbonyl functionalities: a carboxylic acid at the C1 position and a methyl ester at the C4 position. This guide focuses on the selective esterification of the C1 carboxylic acid group, a crucial transformation for synthesizing derivatives with tailored pharmacological or material properties.

The presence of an electron-withdrawing fluorine atom at the C2 (ortho) position and a methoxycarbonyl group at the C4 (para) position increases the acidity of the carboxylic acid. However, the ortho-fluoro group can also introduce moderate steric hindrance, influencing the choice of esterification methodology. This document provides a detailed examination of three robust methods for this transformation: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each section explains the underlying chemical principles, offers field-tested insights, and provides detailed, step-by-step protocols for practical application.

Method 1: Fischer-Speier Esterification

Principle & Rationale

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction's equilibrium nature necessitates strategies to drive it towards the product, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][4][5]

Mechanism: The process begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the carbonyl carbon's electrophilicity.[2][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4][6]

Causality of Experimental Choices:

-

Catalyst: Concentrated sulfuric acid is a common and cost-effective choice. Lewis acids can also be employed.[2]

-

Solvent/Reagent: Using the reactant alcohol in large excess is the simplest way to shift the equilibrium according to Le Châtelier's principle.[4]

-

Temperature: The reaction is typically conducted at reflux to ensure a reasonable reaction rate.

This method is best suited for producing simple, unhindered esters (e.g., methyl, ethyl) where the alcohol is inexpensive and readily available. For this compound, the increased acidity of the carboxyl group can facilitate the reaction, although high temperatures may not be suitable for particularly sensitive substrates.

Workflow for Fischer-Speier Esterification

Caption: General workflow for Fischer-Speier esterification.

Protocol: Synthesis of Ethyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (EtOH) (20-50 eq, serving as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.98 g, 10 mmol).

-

Add a large excess of anhydrous ethanol (e.g., 50 mL).

-

Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing cold saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diester product.

Method 2: Steglich Esterification

Principle & Rationale

The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification or for coupling sterically hindered components.[9][10]

Mechanism: The carboxylic acid first adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct, halting the desired reaction.[7][9] DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst.[9]

Causality of Experimental Choices:

-

Coupling Agent: EDC is often preferred over DCC in modern synthesis because its urea byproduct is water-soluble, simplifying purification via a simple aqueous wash.[11][12] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and must be removed by filtration.[13]

-

Catalyst: DMAP is used in catalytic amounts (5-10 mol%) and is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[7][9]

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[10]

Mechanism of Steglich Esterification

Caption: Catalytic cycle of the Steglich esterification.

Protocol: Synthesis of tert-Butyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

-

This compound (1.0 eq)

-

tert-Butanol (t-BuOH) (1.5-3.0 eq)

-

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

DMAP (4-dimethylaminopyridine) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.98 g, 10 mmol) and tert-butanol (e.g., 2.22 g, 30 mmol) in anhydrous DCM (50 mL).

-

Add DMAP (e.g., 0.12 g, 1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (e.g., 2.30 g, 12 mmol) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove DMAP and any remaining EDC-related bases.

-

Wash with saturated NaHCO₃ solution (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Method 3: Mitsunobu Reaction

Principle & Rationale

The Mitsunobu reaction is a highly reliable and mild method for ester formation, proceeding under neutral conditions at or below room temperature.[14] It is particularly famous for its ability to invert the stereochemistry of a chiral secondary alcohol, but it serves as an excellent general esterification protocol. The reaction involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]

Mechanism: The reaction begins with the phosphine attacking the azodicarboxylate to form a betaine intermediate. This highly reactive species is then protonated by the carboxylic acid to form a carboxylate anion and a phosphonium salt.[16] The alcohol is then activated by the phosphonium species to form an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile, displacing triphenylphosphine oxide in an Sₙ2 reaction to form the ester.[15][16]

Causality of Experimental Choices:

-

Reagents: DIAD is often preferred over DEAD due to its greater stability and reduced shock sensitivity. Polymer-bound or fluorous-tagged phosphines can be used to simplify the removal of the phosphine oxide byproduct.[17][18]

-

Reaction Conditions: The reaction is typically run at 0 °C to room temperature. Adding the azodicarboxylate slowly to the mixture of the other components at 0 °C is critical to control the initial exothermic reaction and minimize side products.

-

Purification: The main challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts, which often requires careful column chromatography.

Workflow for Mitsunobu Esterification

Caption: Step-by-step workflow for a typical Mitsunobu reaction.

Protocol: Synthesis of Benzyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for chromatography

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.98 g, 10 mmol), benzyl alcohol (1.19 g, 11 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) in a dry flask.

-

Cool the stirring solution to 0 °C using an ice bath.

-

Add DIAD (2.43 g, 12 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

The resulting crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts are typically more polar and will elute after the desired ester product in a non-polar eluent system (e.g., hexane/ethyl acetate).

Comparative Analysis of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh (acidic, high temp) | Mild (neutral, RT) | Very Mild (neutral, 0 °C to RT) |

| Reagents | Simple alcohol, strong acid | Carbodiimide (DCC/EDC), DMAP, alcohol | PPh₃, DIAD/DEAD, alcohol |

| Substrate Scope | Best for simple, robust substrates | Broad; excellent for acid-sensitive or sterically hindered substrates[9] | Very broad; excellent for secondary alcohols (with inversion)[15] |

| Key Advantage | Low cost, simple reagents | Mild conditions, high efficiency | Extremely mild, predictable stereochemical outcome |

| Key Disadvantage | Equilibrium-limited, harsh conditions | Costly reagents, byproduct removal (DCU) can be difficult[13] | Toxic/hazardous reagents, difficult purification from byproducts |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

Safety & Handling

-

Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Carbodiimides (DCC, EDC): DCC is a potent skin allergen and sensitizer.[19] EDC is a moisture-sensitive irritant. Always handle with gloves in a well-ventilated area.

-

DMAP: Toxic and readily absorbed through the skin. Handle with gloves.

-

Azodicarboxylates (DEAD, DIAD): DEAD is shock-sensitive and potentially explosive; DIAD is a safer alternative. Both are toxic irritants. Handle with care in a fume hood.

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

References

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. byjus.com [byjus.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.kuleuven.be [chem.kuleuven.be]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Use of "2-Fluoro-4-(methoxycarbonyl)benzoic acid" in medicinal chemistry

Beginning Research Phase